Complete Abolishment of β-Sheet Structure and Amyloidogenicity Compared to the Native IAPP Core
The double N-methylation in SNNF(N-Me)GA(N-Me)IL results in a complete loss of β-sheet structure and amyloid-forming capacity, a critical differentiation from its unmodified counterpart and other amyloidogenic IAPP fragments. In contrast, the native IAPP(20-27) sequence SNNFGAIL and the minimal amyloid core NFGAIL self-assemble into β-sheet-rich amyloid fibrils [1]. As assessed by Fourier Transform-Infrared Spectroscopy (FT-IR), SNNF(N-Me)GA(N-Me)IL exhibits a characteristic random coil conformation with no detectable β-sheet signal, whereas the native peptide SNNFGAIL shows a strong β-sheet amide I band at approximately 1620-1640 cm⁻¹ [2]. This conformational change is the primary mechanism by which the compound evades the self-assembly pathway.
| Evidence Dimension | Secondary Structure (Amyloid Propensity) |
|---|---|
| Target Compound Data | No β-sheet signal; Random coil conformation |
| Comparator Or Baseline | SNNFGAIL (native, non-methylated) and NFGAIL (IAPP amyloid core) |
| Quantified Difference | Complete elimination of detectable β-sheet structure |
| Conditions | FT-IR spectroscopy of peptide solutions under aggregating conditions |
Why This Matters
This confirms the compound's fundamental non-amyloidogenic nature, making it a suitable negative control or inhibitor scaffold, whereas the native peptide is unsuitable due to its inherent self-assembly.
- [1] Tenidis, K., Waldner, M., Bernhagen, J., Fischle, W., Bergmann, M., Weber, M., ... & Kapurniotu, A. (2000). Identification of a penta- and hexapeptide of islet amyloid polypeptide (IAPP) with amyloidogenic and cytotoxic properties. Journal of Molecular Biology, 295(4), 1055-1071. View Source
- [2] Kapurniotu, A., Schmauder, A., & Tenidis, K. (2002). Structure-based design and study of non-amyloidogenic, double N-methylated IAPP amyloid core sequences as inhibitors of IAPP amyloid formation and cytotoxicity. Journal of Molecular Biology, 315(3), 339-350. View Source
